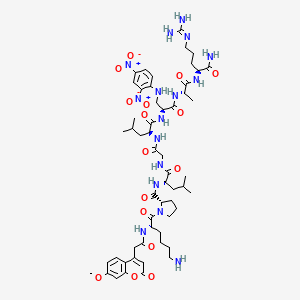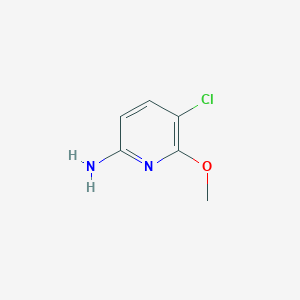
5-Chloro-6-methoxypyridin-2-amine
Overview
Description
The compound 5-Chloro-6-methoxypyridin-2-amine is a chemical of interest in various fields of research, including medicinal chemistry and materials science. While the provided data does not directly discuss this compound, it includes information on structurally related compounds that can offer insights into the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with regioselective and chemoselective transformations. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved reactions such as substitution, methoxylation, and bromination . Similarly, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was achieved using a Vilsmeier–Haack chlorination protocol . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the crystal structure of compounds. For example, the crystal structure of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was determined using this method . The molecular structure of compounds can also be investigated using spectroscopic methods such as FT-IR, FT-Raman, and NMR, as demonstrated in the study of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine .
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be influenced by substituents on the ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the outcome of nucleophilic substitution reactions . The synthesis of 5-methoxy- and 5-(dialkylamino)bicyclo[3.2.0]hept-2-en-6-one derivatives by cine substitution with methoxide anions and dialkylamines is an example of how substituents can guide the reactivity of a compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its molecular structure. For example, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated using UV–vis absorption and fluorescence spectroscopy . Theoretical calculations, such as those performed for 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, can provide additional insights into properties like molecular stability, charge distribution, and non-linear optical (NLO) behavior .
Scientific Research Applications
Biogenic Amines and Their Applications
Biogenic amines, such as those derived from nitrogen-containing compounds, play significant roles in various biological and chemical processes. For instance, amines functionalized on metal-organic frameworks demonstrate promising applications in CO2 capture due to the strong interactions between CO2 and basic amino functionalities. These functionalities have been leveraged for environmental remediation and the development of materials with selective gas adsorption properties (Lin et al., 2016).
Chemical Synthesis and Functionalization
The synthesis and structural properties of novel compounds, including those with chloro and methoxy groups, highlight the versatility of these functionalities in creating molecules with potential applications in medicinal chemistry and materials science. For example, the synthesis of 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcases the manipulation of chloro and amino groups for the development of compounds with specific properties (Issac & Tierney, 1996).
Environmental Applications
Compounds with specific functional groups have been explored for environmental applications, such as the degradation of nitrogen-containing hazardous compounds using advanced oxidation processes. This research demonstrates the potential of chemical functionalities to address environmental pollutants through chemical degradation, providing insights into how similar functionalities in other compounds might be leveraged for environmental remediation (Bhat & Gogate, 2021).
Advanced Materials Development
Research into the generation of chemically reactive surfaces for biomolecule immobilization and cell colonization further exemplifies the application of chemical functionalities in developing advanced materials. These surfaces, functionalized to contain reactive chemical groups such as amines, highlight the utility of chemical modifications in creating interfaces for biomedical applications (Siow et al., 2006).
Safety and Hazards
properties
IUPAC Name |
5-chloro-6-methoxypyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMVCBQUZNYTEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700825 | |
| Record name | 5-Chloro-6-methoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
742070-74-2 | |
| Record name | 5-Chloro-6-methoxy-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=742070-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-methoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 4-[(2E)-2-amino-2-hydroxyiminoethyl]piperidine-1-carboxylate](/img/structure/B3029583.png)
![(4R,10S,12R)-7-Hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one](/img/structure/B3029584.png)
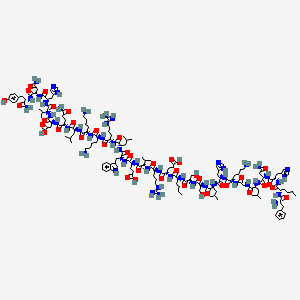

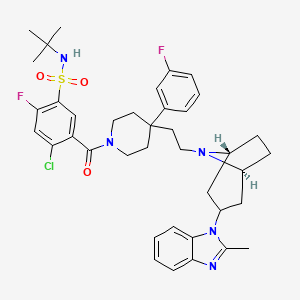

![Propanoic acid, 3-[[bis(1-methylethoxy)phosphinothioyl]thio]-, ethyl ester](/img/structure/B3029592.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B3029593.png)



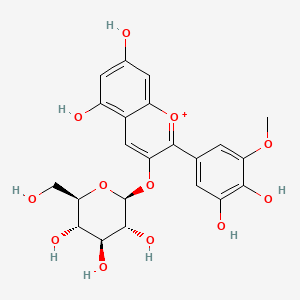
![6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B3029600.png)
